molecular formula C16H13N7OS2 B2725604 N-(4-methylthiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891104-52-2

N-(4-methylthiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2725604
CAS RN: 891104-52-2
M. Wt: 383.45
InChI Key: TYBMKKJUKXVAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylthiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H13N7OS2 and its molecular weight is 383.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylthiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylthiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study focused on synthesizing various heterocycles, including compounds similar to the one , for potential use as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This demonstrates the compound's relevance in developing insecticides (Fadda et al., 2017).

Biological and Pharmacological Activities

  • Antimicrobial activity was a focus of research involving similar compounds. The study aimed to develop new thienopyrimidine derivatives with pronounced antimicrobial properties (Bhuiyan et al., 2006).
  • In the cardiovascular field, certain derivatives were synthesized and evaluated for their coronary vasodilating and antihypertensive activities, indicating the compound's potential in developing cardiovascular drugs (Sato et al., 1980).

Drug Development and Molecular Docking

  • One study involved synthesizing novel pyridine derivatives, including compounds structurally similar to the chemical , and conducting molecular docking screenings to evaluate their interaction with target proteins, revealing potential applications in drug development (Flefel et al., 2018).

Structural and Synthetic Studies

  • Research has been conducted on synthesizing and assessing a series of acetamides, including derivatives structurally related to the compound, highlighting the compound's significance in chemical synthesis and structural analysis (Karpina et al., 2019).

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7OS2/c1-10-8-25-15(18-10)19-14(24)9-26-16-21-20-13-6-5-12(22-23(13)16)11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBMKKJUKXVAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylthiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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